molecular formula C19H22N2O2S2 B6541071 N'-[2-(methylsulfanyl)phenyl]-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide CAS No. 1058475-56-1

N'-[2-(methylsulfanyl)phenyl]-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide

Cat. No.: B6541071
CAS No.: 1058475-56-1
M. Wt: 374.5 g/mol
InChI Key: GMRCVNBNIHRRKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[2-(methylsulfanyl)phenyl]-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide is an intriguing organic compound that attracts interest due to its unique chemical structure and potential applications in various scientific fields. This compound consists of a phenyl group substituted with a methylsulfanyl group, a cyclopentyl group bearing a thiophen-2-yl moiety, and an ethanediamide backbone. The combination of these structural elements lends it distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[2-(methylsulfanyl)phenyl]-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide generally involves multi-step organic reactions:

  • Formation of the Phenyl-Ethylamine Intermediate: : Starting with 2-(methylsulfanyl)aniline, this compound undergoes alkylation with bromoethane to form N-(2-(methylsulfanyl)phenyl)ethylamine.

  • Cyclopentylation: : The next step involves the reaction of N-(2-(methylsulfanyl)phenyl)ethylamine with 1-(thiophen-2-yl)cyclopentylmethanol under acidic conditions to introduce the cyclopentyl group.

  • Amidation: : Finally, the intermediate is subjected to amidation with ethylenediamine to yield the target compound.

Industrial Production Methods

Industrial-scale production may involve similar synthetic steps but optimized for higher yields and efficiency. This can include the use of advanced catalytic systems, continuous flow reactors, and precise control of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N'-[2-(methylsulfanyl)phenyl]-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide undergoes several types of chemical reactions:

  • Oxidation: : The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : The compound can be reduced to yield amines or alcohols depending on the reduction conditions used.

  • Substitution: : The phenyl and thiophene rings may undergo electrophilic or nucleophilic substitution reactions, providing a pathway to various functionalized derivatives.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid, etc.

  • Reduction: : Sodium borohydride, lithium aluminum hydride, etc.

  • Substitution: : Halogenated reagents, nucleophiles like thiols, amines, etc.

Major Products

  • Oxidation Products: : Sulfoxides, sulfones.

  • Reduction Products: : Amines, alcohols.

  • Substitution Products: : Various functionalized derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules, particularly in the design of functional materials and catalysts.

Biology

Biologically, it may act as a ligand in receptor binding studies or as a molecular probe to investigate biological pathways.

Medicine

Industry

In industry, it could be used in the development of advanced materials, such as organic semiconductors or photovoltaic cells.

Mechanism of Action

The mechanism of action for N'-[2-(methylsulfanyl)phenyl]-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide depends on its specific application:

  • Molecular Targets: : The compound may interact with specific proteins or enzymes, potentially modulating their activity.

  • Pathways Involved: : In medicinal chemistry, it could affect signaling pathways or cellular processes, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N'-[2-(methylsulfanyl)phenyl]-N-ethylmethanediamide

  • N'-[2-(methylsulfanyl)phenyl]-N-cyclopentylmethanediamide

  • N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide

Uniqueness

The unique combination of the methylsulfanyl-substituted phenyl group and the thiophen-2-yl cyclopentyl moiety distinguishes it from similar compounds, potentially conferring unique reactivity and applications in various fields.

Properties

IUPAC Name

N'-(2-methylsulfanylphenyl)-N-[(1-thiophen-2-ylcyclopentyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S2/c1-24-15-8-3-2-7-14(15)21-18(23)17(22)20-13-19(10-4-5-11-19)16-9-6-12-25-16/h2-3,6-9,12H,4-5,10-11,13H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMRCVNBNIHRRKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C(=O)NCC2(CCCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.